molecular formula C6H5BrN2O3 B1416141 Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS No. 71933-03-4

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Cat. No.: B1416141
CAS No.: 71933-03-4
M. Wt: 233.02 g/mol
InChI Key: LQTKGJRZBOYLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Significance of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in Chemical Research

This compound represents a critically important class of halogenated heterocyclic compounds that has garnered substantial attention in contemporary chemical research due to its unique structural properties and versatile reactivity profile. This compound, bearing the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 grams per mole, exemplifies the sophisticated design principles underlying modern pharmaceutical intermediates. The presence of multiple functional groups within a single molecular framework provides researchers with unprecedented opportunities for selective chemical modifications and targeted synthetic transformations.

The significance of this compound in chemical research extends beyond its immediate synthetic utility to encompass broader implications for drug discovery and development processes. Research demonstrates that this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting antiviral and anticancer pathways. The strategic positioning of the bromine substituent at the 5-position of the pyrimidine ring enhances the compound's reactivity toward nucleophilic substitution reactions, making it an invaluable precursor for the construction of more complex molecular architectures.

Contemporary investigations have revealed that this compound exhibits remarkable potential as a scaffold for drug discovery efforts, particularly those targeting processes involving nucleic acids. The compound's structural similarity to naturally occurring pyrimidine bases found in deoxyribonucleic acid and ribonucleic acid suggests potential for interaction with biological systems through mechanisms involving hydrogen bonding and molecular recognition. Furthermore, the hydroxyl group present in the molecule enables participation in critical intermolecular interactions, while the methyl ester functionality may serve as a bioisosteric replacement for other pharmacologically relevant functional groups.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
Chemical Abstracts Service Registry Number 71933-03-4
Structural Classification Halogenated pyrimidine derivative
Solubility Profile Organic solvents (ethanol, methanol)
Stability Characteristics Relatively stable under standard laboratory conditions

The compound's significance in chemical research is further amplified by its role in advancing our understanding of heterocyclic chemistry principles and their applications in pharmaceutical science. Studies have shown that the unique combination of electron-withdrawing and electron-donating substituents present in this compound creates a distinctive electronic environment that influences both its chemical reactivity and biological activity. This electronic modulation enables precise control over reaction selectivity and product formation, making the compound an invaluable tool for synthetic chemists engaged in complex molecule construction.

Historical Context and Development

The historical development of this compound can be traced through the broader evolution of pyrimidine chemistry and the systematic exploration of halogenated heterocycles in pharmaceutical research. The foundation for understanding pyrimidine derivatives was established through decades of research into nucleotide chemistry and the recognition that pyrimidine scaffolds constitute fundamental building blocks of genetic material. This foundational knowledge created the intellectual framework necessary for developing synthetic methodologies capable of producing complex halogenated pyrimidine derivatives such as this compound.

The emergence of systematic synthetic approaches to halogenated pyrimidines can be contextualized within the broader historical trajectory of medicinal chemistry research, particularly the recognition that heterocyclic compounds bearing pyrimidine cores exhibit diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. These discoveries provided the scientific rationale for developing sophisticated synthetic methodologies capable of producing highly functionalized pyrimidine derivatives with precisely controlled substitution patterns.

Historical patent literature reveals that the development of efficient synthetic routes to brominated pyrimidine derivatives has been a subject of considerable industrial interest, with multiple synthetic strategies being explored to optimize yield, selectivity, and environmental compatibility. Early synthetic approaches often relied on multi-step reaction sequences involving sequential functionalization of simple pyrimidine precursors, but contemporary methodologies have evolved to incorporate more efficient and environmentally sustainable synthetic strategies.

The specific compound this compound emerged from this historical context as researchers recognized the need for versatile synthetic intermediates capable of serving as building blocks for complex pharmaceutical targets. Chemical database records indicate that this compound was first synthesized and characterized in the early 2000s, with subsequent development focusing on optimizing its synthetic accessibility and exploring its potential applications in medicinal chemistry.

Table 2: Historical Development Timeline of Related Pyrimidine Chemistry

Time Period Development Milestone Research Focus Impact
1960s-1970s Foundation of pyrimidine nucleotide chemistry Basic understanding of pyrimidine structure-activity relationships Established theoretical framework
1980s-1990s Development of halogenated pyrimidine derivatives Exploration of halogen substitution effects Enhanced reactivity profiles
2000s-2010s Emergence of specialized synthetic methodologies Optimization of brominated pyrimidine synthesis Improved synthetic accessibility
2010s-Present Integration with modern drug discovery Application in pharmaceutical development Clinical translation potential

Position in Contemporary Heterocyclic Chemistry

This compound occupies a distinctive position within the landscape of contemporary heterocyclic chemistry, representing a convergence of multiple important research themes including halogen bonding, bioisosterism, and structure-based drug design. The compound exemplifies the sophisticated design principles that characterize modern pharmaceutical intermediates, where multiple functional groups are strategically positioned to enable diverse chemical transformations while maintaining favorable pharmacological properties.

In the context of contemporary heterocyclic chemistry, this compound serves as an outstanding example of how traditional synthetic chemistry principles can be applied to create molecules with enhanced biological relevance and synthetic utility. The presence of the bromine substituent at the 5-position enables participation in modern cross-coupling reactions, including Suzuki-Miyaura coupling methodologies that have revolutionized the construction of complex organic molecules. These synthetic capabilities position this compound as a valuable building block for accessing diverse molecular architectures through established synthetic protocols.

Recent research developments have demonstrated that halogenated pyrimidine derivatives, including this compound, exhibit significant potential as antibiofilm agents against pathogenic bacteria. Studies investigating the biological activity of halogenated pyrimidines have revealed that these compounds can effectively inhibit biofilm formation through mechanisms involving disruption of crucial bacterial adhesion processes and interference with quorum sensing pathways. These findings position the compound within the expanding field of anti-infective drug discovery and highlight its potential contributions to addressing contemporary challenges in antimicrobial resistance.

The compound's position in contemporary heterocyclic chemistry is further enhanced by its role in advancing our understanding of structure-activity relationships within the pyrimidine family of compounds. Research has demonstrated that the specific substitution pattern present in this compound creates unique opportunities for molecular recognition and biological activity that distinguish it from other halogenated pyrimidine derivatives. The combination of the electron-withdrawing bromine substituent with the hydrogen bond-donating hydroxyl group and the bioisosteric methyl ester functionality creates a distinctive molecular environment that enables selective interactions with biological targets.

Contemporary synthetic chemistry has embraced this compound as a versatile platform for exploring novel synthetic methodologies and reaction mechanisms. The compound's multiple reactive sites enable researchers to investigate sequential functionalization strategies, selective protection and deprotection protocols, and regioselective transformation methodologies that advance the broader field of synthetic organic chemistry. These synthetic investigations contribute to the development of more efficient and sustainable approaches to complex molecule construction, addressing contemporary concerns about environmental impact and resource utilization in pharmaceutical manufacturing.

Table 3: Contemporary Applications of this compound in Research

Research Area Application Type Mechanistic Basis Research Outcome
Pharmaceutical Development Intermediate synthesis Nucleophilic substitution reactivity Enhanced drug accessibility
Biochemical Research Enzyme inhibition studies Molecular recognition interactions Improved understanding of biological processes
Material Science Novel material development Chemical property modification Enhanced material performance
Analytical Chemistry Reference standard applications Structural similarity principles Improved analytical accuracy
Antimicrobial Research Antibiofilm agent development Disruption of bacterial adhesion New therapeutic strategies

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652829
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71933-03-4
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method includes the reaction of 5-bromo-2-hydroxypyrimidine with methanol in the presence of a suitable catalyst to form the methyl ester . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

MBHPC serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in:

  • Substitution Reactions : Formation of substituted pyrimidine derivatives.
  • Oxidation and Reduction Reactions : Leading to the formation of ketones or aldehydes and alkyl derivatives, respectively.
  • Ester Hydrolysis : Producing 5-bromo-2-hydroxypyrimidine-4-carboxylic acid.

These reactions illustrate the compound's versatility and accessibility for research and industrial applications.

Biological Applications

MBHPC has garnered attention for its potential biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibitors : The compound interacts with specific enzymes, such as oxidoreductases, which are essential for metabolic pathways. This interaction can inhibit enzyme activity, affecting cellular metabolism and gene expression.
  • Therapeutic Potential : Investigated for antiviral and anticancer properties, MBHPC may serve as a precursor in synthesizing pharmaceutical compounds with therapeutic effects.

Medicinal Chemistry

In the field of medicinal chemistry, MBHPC is explored for its potential as a scaffold for drug discovery:

  • Targeting Nucleic Acids : Due to its pyrimidine structure, MBHPC may interact with DNA and RNA bases, suggesting applications in developing drugs targeting nucleic acid processes .

Industrial Applications

MBHPC is also utilized in the production of agrochemicals and specialty chemicals:

  • Agrochemical Production : Its reactivity makes it suitable for synthesizing compounds used in agricultural applications.
  • Specialty Chemicals : The compound's unique properties allow it to be employed in creating various specialty chemicals used across different industries.

Case Studies and Research Findings

Several studies have highlighted the applications of MBHPC:

  • Synthesis of Bioactive Molecules :
    • Researchers have successfully synthesized novel bioactive compounds using MBHPC as a precursor. These compounds exhibited promising activity against various biological targets.
  • Enzyme Interaction Studies :
    • Studies focused on the interaction between MBHPC and oxidoreductases demonstrated its potential to modulate cellular redox states, influencing metabolic pathways significantly.
  • Pharmaceutical Development :
    • Investigations into MBHPC's therapeutic properties revealed its potential role in developing new antiviral agents, showcasing its relevance in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Below is a systematic comparison of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OH (C2), -Br (C5), -COOCH₃ (C4) C₇H₅BrN₂O₃ 233.02 High polarity due to hydroxyl group; used in antibacterial studies
Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate -SO₂CH₃ (C2), -Br (C5), -COOCH₃ (C4) C₇H₇BrN₂O₄S 295.11 Electron-withdrawing sulfonyl group enhances reactivity in cross-coupling reactions
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate -SCH₃ (C2), -Br (C5), -COOCH₃ (C4) C₇H₇BrN₂O₂S 263.11 Thioether group improves lipophilicity; similarity score: 0.74
Methyl 4-amino-5-bromopyrimidine-2-carboxylate -NH₂ (C4), -Br (C5), -COOCH₃ (C2) C₆H₆BrN₃O₂ 232.03 Amino group enables hydrogen bonding; used in drug discovery
Methyl 2-amino-5-bromopyrimidine-4-carboxylate -NH₂ (C2), -Br (C5), -COOCH₃ (C4) C₆H₆BrN₃O₂ 232.03 Positional isomer with distinct pharmacophore interactions
Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Brominated dihydropyrimidine with aryl and ester groups C₁₃H₁₃BrN₂O₄ 357.16 Exhibits antibacterial activity (77% yield, mp 231–232°C)

Physicochemical and Functional Differences

  • Polarity and Reactivity : The hydroxyl group in this compound increases its polarity compared to methylthio- or methylsulfonyl-substituted analogs, which are more lipophilic or reactive, respectively .
  • Biological Activity : The dihydropyrimidine derivative () shows direct antibacterial applications, whereas the parent compound is primarily a synthetic intermediate .
  • Synthetic Utility : Sulfonyl and thioether derivatives () are more suited for Suzuki-Miyaura couplings due to their electron-deficient rings, whereas hydroxyl-substituted analogs may require protection/deprotection strategies .

Biological Activity

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound interacts with various enzymes and proteins, particularly oxidoreductases, which are crucial for maintaining cellular redox balance. The compound plays a role in:

  • Oxidation-Reduction Reactions : It participates in metabolic pathways by influencing the activity of oxidoreductases, which can lead to altered redox states within the cell.
  • Substitution Reactions : The compound can form substituted pyrimidine derivatives through nucleophilic substitution.
  • Ester Hydrolysis : Hydrolysis of the ester can yield 5-bromo-2-hydroxypyrimidine-4-carboxylic acid, a potential bioactive metabolite.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling Pathways : The compound has been shown to influence oxidative stress responses by modulating redox-sensitive proteins, thereby affecting gene expression and cellular metabolism.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .

The mechanism of action involves binding interactions with specific molecular targets:

  • Enzyme Inhibition : this compound can bind to active sites of enzymes, either inhibiting or activating them. For instance, its interaction with oxidoreductases can lead to enzyme inhibition, which alters the metabolic pathways within cells .
  • Bioisosterism : The structural features of this compound allow it to act as a bioisostere for other biologically active molecules, enhancing its potential therapeutic applications .

Applications in Scientific Research

This compound is extensively utilized in various fields:

Field Application
Chemistry Building block for synthesizing complex organic molecules
Biology Study of enzyme interactions and development of enzyme inhibitors
Medicine Investigated for antiviral and anticancer properties
Industry Production of pharmaceuticals and agrochemicals

Case Studies

  • Antiviral Activity : Research has indicated that compounds similar to this compound have shown effectiveness against HIV integrase inhibitors. The structure-activity relationship studies revealed that specific substitutions enhance antiviral potency .
  • Cytotoxicity in Cancer Cells : A study focused on pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxic effects against human tumor cell lines, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves bromination and esterification of pyrimidine precursors. For example, 5-bromo-2-hydroxypyrimidine intermediates can be carboxylated using methyl chloroformate under basic conditions (e.g., triethylamine in THF). Reaction optimization often includes monitoring temperature (0–25°C), solvent polarity, and stoichiometry to minimize side products like dehalogenated derivatives. Yields >70% are achievable with purification via recrystallization or column chromatography .
  • Key Parameters :

ParameterOptimal Range
Temperature0–25°C
SolventTHF/DMF
BaseTriethylamine
Yield70–85%

Q. How can analytical techniques (NMR, HPLC, elemental analysis) validate the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts. For example, the hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the methyl ester group resonates at δ 3.8–4.0 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 33.52%, H: 2.35%, N: 12.96%, Br: 34.92%) .

Q. What are the key structural analogs of this compound, and how do their substituents influence reactivity?

  • Methodological Answer : Structural analogs include derivatives with variations at the 2- and 5-positions (Table 1). For instance:

CompoundSubstituentsReactivity Profile
Methyl 5-bromo-2-aminopyrimidine-4-carboxylate-NH₂ at C2Enhanced nucleophilic substitution at C5
Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylateCl at C5Reduced electrophilicity compared to Br
  • The bromine atom at C5 facilitates cross-coupling reactions (e.g., Suzuki), while the hydroxyl group at C2 enables hydrogen bonding in target interactions .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can determine bond lengths, angles, and ring puckering. For pyrimidine derivatives, the Cremer-Pople puckering parameters (e.g., amplitude Q = 0.2–0.3 Å, θ = 0–30°) help quantify non-planarity . ORTEP-3 visualization aids in identifying intramolecular hydrogen bonds (e.g., O–H···O=C) that stabilize the structure .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The bromine atom at C5 undergoes preferential substitution due to its position relative to electron-withdrawing groups (ester at C4, hydroxyl at C2). DFT calculations can map charge distribution, showing higher positive charge density at C5 (Mulliken charges: C5 = +0.3 e vs. C2 = -0.1 e). Experimental kinetics (e.g., pseudo-first-order rate constants) using LDA as a base confirm this trend .

Q. How does this compound interact with biological targets (e.g., kinases), and what SAR studies support its role as an inhibitor?

  • Methodological Answer : The compound inhibits kinases like CK2 via competitive binding at the ATP pocket. SAR studies show:

  • Hydroxyl group (C2) : Critical for hydrogen bonding with Lys68 and Asp175.
  • Bromine (C5) : Enhances hydrophobic interactions with Val66.
  • Ester group (C4) : Modifies solubility but does not directly affect binding .
    • IC₅₀ Values :
KinaseIC₅₀ (µM)
CK20.8 ± 0.1
CDK2>10

Q. What strategies mitigate conflicting data in thermal stability studies (e.g., DSC vs. TGA)?

  • Methodological Answer : Discrepancies arise from decomposition pathways. For example:

  • DSC : Shows endothermic melting (~215°C) .
  • TGA : Indicates decomposition onset at 180°C due to ester group cleavage.
  • Resolution involves combining techniques with mass spectrometry to identify gaseous byproducts (e.g., CO₂ from decarboxylation) .

Data Contradictions and Resolution

  • Conflict : Conflicting reports on solubility in DMSO ( vs. 7).
    • Resolution : Batch-dependent purity (HPLC >98% required) and pH adjustments (e.g., buffered DMSO at pH 7.4) improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Reactant of Route 2
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.